Bis(benzo[b]thiophen-3-yl)dimethylsilane
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Overview
Description
Bis(benzo[b]thiophen-3-yl)dimethylsilane: is an organosilicon compound featuring two benzo[b]thiophene groups attached to a dimethylsilane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(benzo[b]thiophen-3-yl)dimethylsilane typically involves the reaction of benzo[b]thiophene derivatives with dimethylchlorosilane. One common method is the palladium-catalyzed coupling reaction, where 2-iodobenzo[b]thiophene reacts with dimethylchlorosilane in the presence of a palladium catalyst and a base . This reaction proceeds under mild conditions and yields the desired product with good efficiency.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
Bis(benzo[b]thiophen-3-yl)dimethylsilane can undergo various chemical reactions, including:
Oxidation: The benzo[b]thiophene moieties can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the benzo[b]thiophene rings, leading to the formation of dihydrobenzo[b]thiophenes.
Substitution: The silicon center can undergo nucleophilic substitution reactions, where the dimethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzo[b]thiophene rings can yield sulfoxides or sulfones, while reduction can produce dihydrobenzo[b]thiophenes.
Scientific Research Applications
Bis(benzo[b]thiophen-3-yl)dimethylsilane has several scientific research applications:
Organic Electronics: This compound is used in the development of organic thin-film transistors (OTFTs) due to its semiconducting properties.
Materials Science: It is investigated for its potential use in creating novel materials with unique electronic and optical properties.
Chemical Sensors: The compound’s ability to interact with various analytes makes it a candidate for use in chemical sensors.
Pharmaceutical Research:
Mechanism of Action
The mechanism of action of bis(benzo[b]thiophen-3-yl)dimethylsilane in its various applications is largely dependent on its electronic structure. In organic electronics, the compound’s ability to facilitate charge transport is crucial. The benzo[b]thiophene moieties provide a conjugated system that allows for efficient electron delocalization, while the dimethylsilane core offers structural stability and flexibility.
Comparison with Similar Compounds
Similar Compounds
Benzo[b]thiophene: A simpler analog with similar electronic properties but lacking the silicon core.
Dithieno[3,2-b2’,3’-d]thiophene (DTT): Another fused thiophene system with applications in organic electronics.
Bis(benzo[b]thiophen-3-yl)ethene: A structurally related compound with photochromic properties.
Uniqueness
Bis(benzo[b]thiophen-3-yl)dimethylsilane is unique due to the presence of the dimethylsilane core, which imparts distinct chemical and physical properties. This silicon center enhances the compound’s stability and modifies its electronic characteristics, making it a valuable component in advanced materials and electronic devices.
Properties
Molecular Formula |
C18H16S2Si |
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Molecular Weight |
324.5 g/mol |
IUPAC Name |
bis(1-benzothiophen-3-yl)-dimethylsilane |
InChI |
InChI=1S/C18H16S2Si/c1-21(2,17-11-19-15-9-5-3-7-13(15)17)18-12-20-16-10-6-4-8-14(16)18/h3-12H,1-2H3 |
InChI Key |
NURRJWUOHXTEFM-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C1=CSC2=CC=CC=C21)C3=CSC4=CC=CC=C43 |
Origin of Product |
United States |
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